![molecular formula C7H8Cl4 B14698492 1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane CAS No. 18214-92-1](/img/structure/B14698492.png)
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane is a chlorinated bicyclic hydrocarbon with the molecular formula C7H8Cl4. This compound is characterized by its unique structure, which includes two five-membered rings and one six-membered ring. It is a derivative of bicyclo[2.2.1]heptane, where chlorine atoms are substituted at specific positions.
准备方法
Synthetic Routes and Reaction Conditions
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the chlorination of bicyclo[2.2.1]heptane derivatives. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron chloride, under controlled conditions . The reaction proceeds through a series of substitution reactions, resulting in the formation of the tetrachlorinated product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .
化学反应分析
Types of Reactions
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while reduction reactions typically produce less chlorinated compounds .
科学研究应用
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include enzyme inhibition and disruption of cellular processes .
相似化合物的比较
Similar Compounds
7,7-Dichlorobicyclo[2.2.1]heptane: A less chlorinated derivative with similar structural features.
2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane: Another chlorinated bicyclic compound with different substitution patterns.
Uniqueness
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
属性
CAS 编号 |
18214-92-1 |
|---|---|
分子式 |
C7H8Cl4 |
分子量 |
233.9 g/mol |
IUPAC 名称 |
1,4,7,7-tetrachlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H8Cl4/c8-5-1-2-6(9,4-3-5)7(5,10)11/h1-4H2 |
InChI 键 |
JDFMVJKUSUTYLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(C2(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


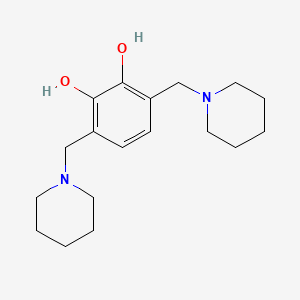
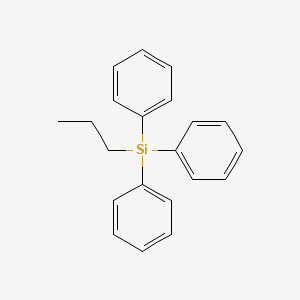
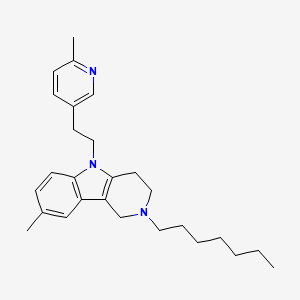
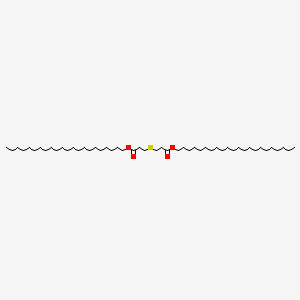
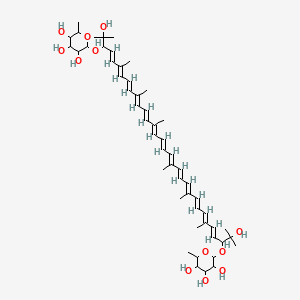
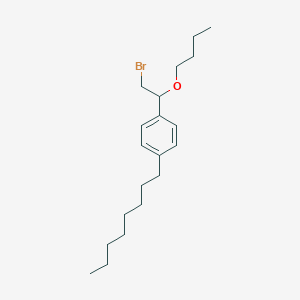
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
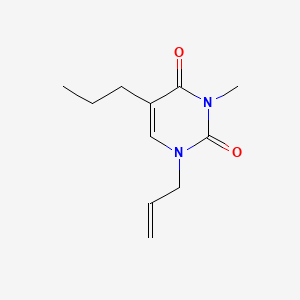
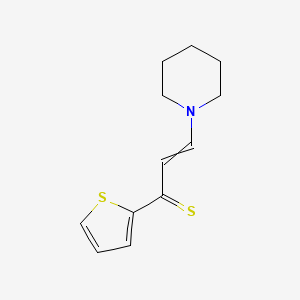
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

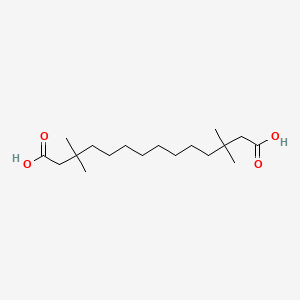
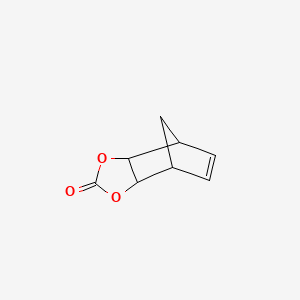
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
